N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide
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Overview
Description
N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide typically involves the reaction of a cyanoacetyl compound with a cyclohexylmethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The difluorophenyl group can enhance the compound’s binding affinity to certain biological targets, potentially leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(cyclohexyl)methyl]-4-phenyl-4-oxobutanamide
- N-[cyano(cyclohexyl)methyl]-4-(2,4-dichlorophenyl)-4-oxobutanamide
Uniqueness
N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide is unique due to the presence of the difluorophenyl group, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c19-13-6-7-14(15(20)10-13)17(23)8-9-18(24)22-16(11-21)12-4-2-1-3-5-12/h6-7,10,12,16H,1-5,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZQUOCQKMNBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CCC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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